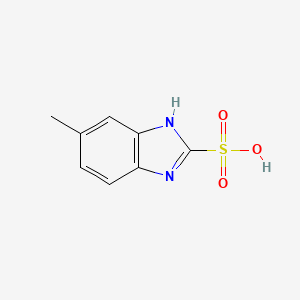

5-methyl-1H-benzimidazole-2-sulfonic acid

Description

5-Methyl-1H-benzimidazole-2-sulfonic acid is a member of the benzimidazole (B57391) family, a class of heterocyclic aromatic organic compounds. These compounds are characterized by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. The specific derivative in focus features a methyl group at the 5-position and a sulfonic acid group at the 2-position of the benzimidazole structure. This combination of a well-established bioactive scaffold with a highly functional acidic group suggests a range of potential applications and research interests within the broader field of organic and medicinal chemistry.

The benzimidazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. cymitquimica.com Its structural similarity to naturally occurring purines allows it to interact with various biological targets. The versatility of the benzimidazole ring system is demonstrated by its broad spectrum of biological activities, which has led to the development of numerous FDA-approved drugs.

The key to the benzimidazole scaffold's success lies in its physicochemical properties. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the imine nitrogen) facilitates strong interactions with biological macromolecules. cymitquimica.com Furthermore, the aromatic nature of the fused ring system allows for π-π stacking interactions, further enhancing binding affinities. cymitquimica.com

Table 1: Diverse Pharmacological Activities of Benzimidazole Derivatives

| Pharmacological Activity | Examples of Benzimidazole-Containing Drugs |

|---|---|

| Antiulcer | Omeprazole, Lansoprazole |

| Anthelmintic | Albendazole, Mebendazole |

| Antihypertensive | Telmisartan |

| Antihistaminic | Astemizole |

The ability to readily functionalize the benzimidazole core at various positions allows chemists to fine-tune the steric and electronic properties of the molecule, leading to optimized activity and selectivity for specific biological targets. This has made the benzimidazole scaffold a cornerstone in the design and synthesis of novel therapeutic agents. nih.gov

The sulfonic acid group (-SO₃H) is a strongly acidic functional group that imparts unique properties to organic molecules. When attached to a heterocyclic scaffold like benzimidazole, it can significantly influence the compound's physical and chemical characteristics.

One of the most significant contributions of the sulfonic acid group is the enhancement of water solubility. nih.gov This is a crucial property in pharmaceutical and industrial applications, where aqueous systems are common. The high polarity of the sulfonic acid group allows for strong interactions with water molecules, often rendering otherwise insoluble heterocyclic compounds soluble. nih.gov

Beyond solubility, sulfonic acids are widely used as strong acid catalysts in organic synthesis. google.com Their catalytic activity is comparable to that of strong mineral acids, but their organic nature often provides better solubility in organic solvents and can lead to improved reaction selectivity. Polymeric sulfonic acids are also employed as solid acid catalysts, which simplifies catalyst removal and product purification. google.com

Table 2: Key Properties and Applications of the Sulfonic Acid Group

| Property | Description | Application |

|---|---|---|

| Strong Acidity | Readily donates a proton. | Acid catalysis in organic reactions. |

| High Polarity | Enhances water solubility. | Development of water-soluble drugs and dyes. nih.gov |

| Leaving Group Ability | The sulfonate anion is a good leaving group. | Used in substitution and elimination reactions. |

The introduction of a sulfonic acid group into a heterocyclic molecule can also modulate its biological activity. The change in acidity and polarity can affect how the molecule interacts with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.

The history of benzimidazole derivatives in scientific research dates back to the late 19th century. chemicalbook.com However, the specific exploration of benzimidazole sulfonic acid derivatives gained momentum in the 20th century. A notable early example is the discovery of 2-phenyl-1H-benzimidazole-5-sulfonic acid in 1933 as a UV filter. mdpi.com This discovery highlighted the potential of this class of compounds in applications beyond medicine, specifically in cosmetics and materials science.

Research into benzimidazole sulfonic acids has often been driven by the desire to combine the beneficial properties of both the benzimidazole scaffold and the sulfonic acid group. For instance, the synthesis of various benzimidazole-sulfonyl derivatives has been explored to create new compounds with potential antibacterial and antifungal activities. chemicalbook.comresearchgate.net These studies often involve reacting a benzimidazole core with a sulfonyl chloride to form a sulfonamide linkage, demonstrating the chemical reactivity of these systems. chemicalbook.com

While much of the published research has focused on derivatives where the sulfonic acid is attached to a phenyl substituent or at the 5-position of the benzimidazole ring, the synthesis of compounds like this compound represents a continued effort to explore the full chemical space of this versatile scaffold. The specific placement of the sulfonic acid group at the 2-position, directly attached to the imidazole part of the ring system, can be expected to have a significant impact on the electronic properties and reactivity of the molecule compared to its isomers. Academic studies on such specific derivatives contribute to a deeper understanding of structure-activity relationships within the broader class of benzimidazole sulfonic acids.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-benzimidazole-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c1-5-2-3-6-7(4-5)10-8(9-6)14(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVPLRUXEMIVCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Methyl 1h Benzimidazole 2 Sulfonic Acid and Its Analogs

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a key class of transformations for benzimidazole (B57391) derivatives. researchgate.net The imidazole (B134444) ring system can undergo substitution, with the reactivity being influenced by the substituents on the ring.

Reactivity with Amine Nucleophiles

The sulfonic acid group at the 2-position of the benzimidazole ring, or more specifically its sulfonate ester derivatives, can act as a leaving group in nucleophilic substitution reactions. When reacted with amine nucleophiles, the sulfonate group can be displaced to form new carbon-nitrogen bonds.

This reactivity is analogous to the quaternization reactions observed with other sulfonate esters, such as ribofuranoside-5-O-sulfonates. In these reactions, various heterocyclic and aliphatic amines act as nucleophiles, attacking the carbon atom bearing the sulfonate group. mdpi.com The efficiency of this substitution can be influenced by the steric hindrance of the amine nucleophile. For instance, reactions using 2-methylpyridine (B31789) have shown lower yields compared to those with pyridine, indicating that increased steric bulk around the nitrogen atom can impede the substitution process. mdpi.com Similarly, the reaction of 5-methyl-1H-benzimidazole-2-sulfonic acid derivatives with amines would be expected to yield 2-amino-5-methyl-1H-benzimidazole derivatives, with the reaction outcome dependent on the specific amine and reaction conditions.

Table 1: Representative Yields of Nucleophilic Substitution on Sulfonate Esters with Amines This table is illustrative of the general reaction principle.

| Leaving Group | Amine Nucleophile | Yield (%) |

|---|---|---|

| Tosylate | Pyridine | 78% |

| Tosylate | 2-Methylpyridine | 31% |

| Tosylate | Triethylamine | 28% |

| Mesylate | 2-Methylpyridine | 19% |

Data sourced from studies on methyl 2,3-O-isopropylidene-β-D-ribofuranoside-5-O-sulfonates. mdpi.com

Oxidative Transformations

The benzimidazole core and its substituents can be subject to oxidative transformations, particularly through reactions involving highly reactive oxygen species.

Generation of Hydroxyl Radicals via Reaction with Ozone

The interaction of ozone with aqueous media is a known method for generating highly reactive hydroxyl radicals (•OH). nih.gov This process is not a direct reaction with the benzimidazole sulfonic acid itself but rather a transformation of the surrounding medium that can subsequently induce oxidation. When ozone is introduced into water, it can initiate a complex series of reactions that lead to the formation of •OH. nih.govresearchgate.net

The generation of these radicals can be detected using spin trapping techniques with agents like 5,5'-dimethyl-1-pyrroline-1-oxide (DMPO), which forms a stable adduct (DMPO-OH) that can be identified by electron paramagnetic resonance (EPR). nih.gov The presence of trace metals, such as iron, can significantly enhance the production of hydroxyl radicals. nih.gov These non-selective and highly powerful oxidizing agents (•OH) can then react with organic molecules present in the solution, including aromatic compounds like this compound, leading to hydroxylation or degradation of the molecule. The rate constants for the reaction of hydroxyl radicals with aromatic compounds are typically very high, often in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. researchgate.net

Derivatization Reactions at the 2-Position and Benzimidazole Nitrogen

The functional groups at the 2-position and the nitrogen atoms of the benzimidazole ring are primary sites for derivatization, allowing for the synthesis of a wide array of complex molecules.

Formation of Hydrazone Derivatives from Sulfonic Acids

The sulfonic acid group at the 2-position serves as a precursor for the synthesis of hydrazone derivatives. The process involves a two-step reaction sequence. First, 1H-benzimidazole-2-sulfonic acid is converted into the corresponding 1H-benzimidazole-2-yl-hydrazine. This transformation is achieved by refluxing the sulfonic acid with an excess of hydrazine (B178648) hydrate. nih.gov

In the second step, the newly formed hydrazine derivative undergoes a condensation reaction with various substituted aromatic aldehydes. This reaction, typically carried out in a solvent like ethanol, yields the target 1H-benzimidazole-2-yl hydrazone derivatives. nih.gov This synthetic route provides a reliable method for introducing a hydrazone moiety, a versatile pharmacophore, onto the benzimidazole scaffold. researchgate.netresearchgate.net

Table 2: Synthesis of 1H-Benzimidazole-2-yl Hydrazone Derivatives

| Starting Material | Reagent 1 | Intermediate | Reagent 2 (Ar-CHO) | Final Product |

|---|---|---|---|---|

| 1H-Benzimidazole-2-sulfonic acid | Hydrazine Hydrate | 1H-Benzimidazole-2-yl-hydrazine | 2-Hydroxybenzaldehyde | 5a |

| 1H-Benzimidazole-2-sulfonic acid | Hydrazine Hydrate | 1H-Benzimidazole-2-yl-hydrazine | 2,3-Dihydroxybenzaldehyde | 5b |

| 1H-Benzimidazole-2-sulfonic acid | Hydrazine Hydrate | 1H-Benzimidazole-2-yl-hydrazine | 2,4-Dihydroxybenzaldehyde | 5c |

| 1H-Benzimidazole-2-sulfonic acid | Hydrazine Hydrate | 1H-Benzimidazole-2-yl-hydrazine | 3,4-Dihydroxybenzaldehyde | 5d |

Data derived from the synthetic protocol for 1H-benzimidazole-2-yl hydrazones. nih.gov

Synthesis of Mannich Base Derivatives

The nitrogen atom of the benzimidazole ring is a key site for the synthesis of Mannich bases. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, the N-H of the benzimidazole ring), formaldehyde (B43269), and a secondary amine. nih.govsapub.org

For 5-methyl-1H-benzimidazole, the reaction proceeds by reacting it with formaldehyde and a chosen secondary amine in a suitable solvent like ethanol, often under reflux conditions. nih.gov This results in the formation of a C-N bond at the N-1 position of the benzimidazole ring, yielding N-substituted Mannich base derivatives. This reaction is a robust method for introducing a variety of aminomethyl substituents onto the benzimidazole core, significantly expanding its chemical diversity. nih.govtandfonline.com

Table 3: Examples of Mannich Base Synthesis from 2-Substituted Benzimidazoles

| Benzimidazole Derivative | Secondary Amine | Yield (%) |

|---|---|---|

| 1H-Benzimidazole-2-carboxylic acid | Dimethylamine | 66% |

| 1H-Benzimidazole-2-carboxylic acid | Diethylamine | 62% |

| 2-Phenyl-1H-benzimidazole | Dimethylamine | 70% |

| 2-Phenyl-1H-benzimidazole | Diethylamine | 65% |

Data represents typical yields for the synthesis of Mannich bases from related benzimidazole structures. nih.gov

Desulfonation and Halogenation Reactions

The sulfonic acid group, being a strong electron-withdrawing group, significantly influences the chemical reactivity of the benzimidazole ring. Its replacement is a key step in the synthesis of various substituted benzimidazole derivatives. This section focuses on the transformation of this compound and its analogs, specifically the replacement of the sulfonic acid functionality with a halogen, such as chlorine.

The conversion of benzimidazole-2-sulfonic acids to their 2-chloro derivatives is a significant transformation in the synthesis of various biologically active compounds. Research has established a reliable method for this conversion, which involves the use of phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃). tandfonline.com

This methodology has proven effective for the large-scale preparation of 2-chlorobenzimidazoles from their corresponding sulfonic acids. tandfonline.com The reaction is generally high-yielding and applicable to a range of benzimidazole sulfonic acid derivatives. tandfonline.com

Reaction Conditions and Findings:

A study by Hinkley et al. (1998) detailed an improved method for the preparation of 2-chlorobenzimidazoles from benzimidazole-2-sulfonic acids. While the study did not specifically use this compound, it established a general procedure applicable to this and similar analogs. The process involves reacting the benzimidazole-2-sulfonic acid with phosphorus pentachloride in phosphorus oxychloride at reflux temperature. tandfonline.com

The researchers found that using a ratio of 2 to 3 moles of phosphorus pentachloride per mole of the sulfonic acid was the most efficient for the conversion. tandfonline.com Phosphorus oxychloride acts as the solvent for this reaction. tandfonline.com It is noted that the initial phase of the reaction between the benzimidazole-2-sulfonic acid and phosphorus pentachloride is highly exothermic and can be vigorous as it approaches reflux temperature. tandfonline.com This initial intense reactivity subsides after a short period, leading to the formation of an intermediate, which then proceeds to the final 2-chlorobenzimidazole (B1347102) product. tandfonline.com

For instance, the reaction of 1-ethyl-2-benzimidazolesulfonic acid with phosphorus pentachloride in refluxing phosphorus oxychloride yielded 1-ethyl-2-chlorobenzimidazole with a 69% yield. tandfonline.com This demonstrates the viability of this method for the substitution of the sulfonic acid group with chlorine on the benzimidazole core. tandfonline.com

The general applicability of this method suggests that this compound would react under similar conditions to yield 2-chloro-5-methyl-1H-benzimidazole. The reaction pathway is a nucleophilic substitution at the sulfonyl group, facilitated by the strong chlorinating agent system of PCl₅/POCl₃.

Below is a data table summarizing the key aspects of this transformation based on the findings for analogous compounds.

| Reactant | Reagents | Solvent | Temperature | Product | Yield | Reference |

| Benzimidazole-2-sulfonic acid analogs | Phosphorus pentachloride (PCl₅) | Phosphorus oxychloride (POCl₃) | Reflux | 2-Chlorobenzimidazole analogs | High | tandfonline.com |

| 1-Ethyl-2-benzimidazolesulfonic acid | PCl₅ | POCl₃ | Reflux | 1-Ethyl-2-chlorobenzimidazole | 69% | tandfonline.com |

Structural Elucidation and Theoretical Characterization of 5 Methyl 1h Benzimidazole 2 Sulfonic Acid Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the molecular structure, identifying functional groups, and understanding the bonding within 5-methyl-1H-benzimidazole-2-sulfonic acid.

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within a molecule. For this compound, the spectrum is expected to show distinct bands corresponding to the benzimidazole (B57391) ring, the methyl group, and the sulfonate group. The presence of the molecule as a zwitterion significantly influences the vibrational frequencies of the N-H and SO₃⁻ groups.

The analysis of analogous compounds, such as 2-phenyl-1H-benzimidazole-5-sulfonic acid, reveals key spectral features. scispace.comias.ac.in The broad absorption bands related to N-H and C-H stretching are typically observed in the 2500–3200 cm⁻¹ region. researchgate.net The vibrations of the sulfonate group (SO₃⁻) are particularly diagnostic of the zwitterionic form. The asymmetric and symmetric stretching modes of the S=O bonds in the sulfonate group typically appear as strong bands in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. cdnsciencepub.com The C-S stretching vibration is generally found in the 760 ± 25 cm⁻¹ range. asianpubs.org

Table 1: Representative FTIR Vibrational Frequencies for Benzimidazole Sulfonic Acid Systems

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3200 - 2650 | Broad band, indicative of strong hydrogen bonding in the zwitterionic structure. nih.gov |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of C-H bonds on the benzimidazole ring. |

| C=N / C=C Stretch | 1620 - 1450 | Ring stretching vibrations of the benzimidazole core. |

| SO₃⁻ Asymmetric Stretch | 1250 - 1120 | Strong absorption characteristic of the sulfonate group. cdnsciencepub.com |

| SO₃⁻ Symmetric Stretch | 1080 - 1010 | Strong absorption characteristic of the sulfonate group. cdnsciencepub.com |

Note: Data is compiled from studies on analogous benzimidazole and sulfonic acid compounds.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, confirming the connectivity and structure of the molecule. For this compound, the spectra would confirm the presence of the methyl group and the substitution pattern on the benzene (B151609) ring.

In the ¹H NMR spectrum, the methyl group (CH₃) protons would appear as a singlet, typically in the upfield region. The aromatic protons on the benzimidazole ring would show signals in the downfield region (typically δ 7.0-8.0 ppm), with splitting patterns determined by their coupling with neighboring protons. Due to the zwitterionic nature, the N-H protons are expected to be significantly deshielded and may appear as a broad signal. nih.gov

The ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule. The methyl carbon would appear at a high field. The aromatic and imidazole (B134444) ring carbons would resonate in the range of approximately δ 110-150 ppm. researchgate.netmdpi.com The carbon atom attached to the sulfonate group (C-2) would have a characteristic chemical shift influenced by the electronegative sulfur and oxygen atoms. The presence of seven distinct signals for the benzimidazole ring carbons can indicate a non-symmetric structure where tautomerism is blocked, as is often the case in the solid state or in certain solvents. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Methyl (C5-CH₃) | ~2.5 | Singlet |

| ¹H | Aromatic (H4, H6, H7) | 7.2 - 7.8 | Doublets and singlets, specific splitting depends on final structure |

| ¹H | Imidazole (N-H) | >10 | Broad signal, deshielded due to positive charge in zwitterion |

| ¹³C | Methyl (C5-CH₃) | ~20 | |

| ¹³C | Aromatic (C4, C5, C6, C7) | 110 - 140 | |

| ¹³C | Imidazole (C3a, C7a) | 130 - 145 | Bridgehead carbons |

Note: Predicted values are based on data from analogous benzimidazole derivatives and general NMR principles. researchgate.netchemicalbook.comresearchgate.net

In this analog, the proton from the sulfonic acid group is transferred to an imidazole nitrogen atom. scispace.comconnectjournals.com The crystal structure is stabilized by an extensive network of hydrogen bonds involving the sulfonate oxygen atoms, the protonated imidazole ring, and lattice water molecules. ias.ac.in This hydrogen-bonding network dictates the supramolecular assembly of the molecules in the crystal. scispace.com The benzimidazole and phenyl rings are nearly coplanar, indicating a large conjugated system. connectjournals.com

Table 3: Selected Crystallographic Data for the Analogous 2-Phenyl-1H-benzimidazole-5-sulfonic Acid

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | connectjournals.com |

| Space Group | P2₁/n | connectjournals.com |

| a (Å) | 9.9475(14) | connectjournals.com |

| b (Å) | 8.8269(12) | connectjournals.com |

| c (Å) | 16.459(2) | connectjournals.com |

| β (°) | 100.620(2) | connectjournals.com |

| V (ų) | 1420.4(3) | connectjournals.com |

Note: This data is for an analogous compound and serves to illustrate the typical solid-state structure of benzimidazole sulfonic acids.

Quantum Chemical Investigations (DFT Studies)

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing deep insights into molecular structure and electronic properties that are complementary to experimental data.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to predict the most stable three-dimensional structure of a molecule by finding the geometry with the minimum energy. mdpi.comnih.govresearchgate.net For benzimidazole derivatives, these calculations have shown excellent agreement with experimental bond lengths and angles obtained from X-ray crystallography. mdpi.comresearchgate.net

Theoretical studies on related benzimidazole structures confirm that the benzimidazole core is nearly planar. researchgate.net Calculations can predict the key bond lengths, such as C-N, C=N, C-C, and S-O, as well as the bond angles that define the molecular shape. Comparing these theoretical values with experimental data from analogs like 2-phenyl-1H-benzimidazole-5-sulfonic acid helps to validate the computational model and provides confidence in the predicted structure of the target molecule. connectjournals.comresearchgate.net

Table 4: Comparison of Selected Experimental and DFT-Calculated Bond Lengths (Å) for Benzimidazole Derivatives

| Bond | Experimental (X-ray of Analog) connectjournals.com | Theoretical (DFT/B3LYP of Analog) researchgate.net |

|---|---|---|

| C=N (imidazole) | ~1.34 | ~1.35 |

| C-N (imidazole) | ~1.39 | ~1.39 |

| C-C (benzene ring) | 1.37 - 1.41 | 1.39 - 1.42 |

Note: Experimental data is from 2-phenyl-1H-benzimidazole-5-sulfonic acid. Theoretical data is representative of typical DFT calculations on benzimidazole systems.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic behavior and chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO relates to the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net DFT calculations are widely used to determine these energy levels. researchgate.net For benzimidazole derivatives, the HOMO is typically localized on the electron-rich benzimidazole ring system, while the LUMO can be distributed across the entire molecule. researchgate.netresearchgate.net

Table 5: Representative Calculated Electronic Properties for Benzimidazole Systems

| Parameter | Typical Calculated Value (eV) | Description |

|---|---|---|

| E(HOMO) | -5.5 to -6.5 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |

Note: Values are representative examples compiled from DFT studies on various benzimidazole derivatives. researchgate.netnih.gov

Computational Vibrational Frequencies and NMR Chemical Shifts for Experimental Correlation

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in the structural elucidation of benzimidazole derivatives. For compounds like this compound, methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used to predict molecular geometry, vibrational frequencies, and NMR chemical shifts. researchgate.netmdpi.com These computational results provide a powerful complement to experimental data obtained from FT-IR, FT-Raman, and NMR spectroscopy.

The calculated vibrational frequencies, after appropriate scaling, typically show strong agreement with experimental spectra. dergipark.org.tr This correlation allows for a detailed assignment of fundamental vibrational modes. Programs such as VEDA (Vibrational Energy Distribution Analysis) are often used to quantify the contribution of individual internal coordinates to each normal mode, providing a precise description of the molecular vibrations. mdpi.com

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) technique. mdpi.com By comparing the theoretically predicted ¹H and ¹³C chemical shifts with experimental values, researchers can confirm the proposed structure and gain insights into the electronic environment of the nuclei. Studies on analogous benzimidazole structures consistently report a high degree of similarity between theoretical and actual NMR chemical shifts. researchgate.net

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Benzimidazole Derivative Note: This data is representative of the type of results obtained for analogous benzimidazole compounds and is for illustrative purposes.

| Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Vibrational Assignment (PED %) |

|---|---|---|

| 3450 | 3619 | O-H stretch (100%) |

| 3080 | 3123 | C-H aromatic stretch (75%) |

| 1620 | 1625 | C=N stretch + C=C stretch |

| 1450 | 1455 | C-H in-plane bend |

| 1150 | 1160 | S=O asymmetric stretch |

| 1040 | 1045 | S=O symmetric stretch |

Table 2: Example Correlation of Experimental and Calculated NMR Chemical Shifts (GIAO Method) Note: This data is representative of the type of results obtained for analogous benzimidazole compounds and is for illustrative purposes.

| Atom | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |

|---|---|---|

| C2 | 148.5 | 149.1 |

| C4 | 119.8 | 120.4 |

| C5 | 135.2 | 135.5 |

| C6 | 124.1 | 124.3 |

| C7 | 110.5 | 110.1 |

| C7a | 142.3 | 142.8 |

Tautomerism and Zwitterionic Form Analysis

Benzimidazoles, including this compound, exhibit annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms (N1 or N3). This results in two distinct tautomeric forms. encyclopedia.pub The position of this equilibrium is influenced by substitution patterns and the surrounding environment (solvent, solid state).

For this compound, the presence of both an acidic sulfonic acid group (-SO₃H) and a basic imidazole ring introduces the possibility of an intramolecular proton transfer, leading to the formation of a zwitterion. In the zwitterionic form, the sulfonic acid protonates one of the imidazole nitrogens, resulting in a sulfonate anion (-SO₃⁻) and a cationic benzimidazolium ring.

Computational studies are essential for analyzing the relative stabilities of these different forms. By calculating the ground-state energies of the 1H-tautomer, the 3H-tautomer, and the zwitterionic species, the most thermodynamically stable form can be identified. Research on related benzimidazole compounds has confirmed the coexistence of zwitterionic tautomers in the solid state through both X-ray diffraction and supportive DFT calculations. researchgate.net Theoretical models can predict the energy differences between these states, providing insight into their relative populations under various conditions.

Mechanistic and Kinetic Analysis through Computational Modeling

Investigation of Reaction Mechanisms and Transition States

Computational modeling serves as a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. Using quantum chemical methods, researchers can map the potential energy surface of a reaction, identifying key intermediates and, crucially, the transition state structures that connect them.

For instance, the synthesis of this compound, which might involve the cyclization of a substituted o-phenylenediamine (B120857) with a sulfur-containing reagent, can be modeled to understand the step-by-step bond-forming and breaking processes. Computational methods allow for the precise geometric characterization of transition states, which are transient, high-energy structures that cannot be isolated experimentally. researchgate.net The analysis of these structures, including critical bond lengths and angles, provides deep insight into the reaction pathway. Similarly, the mechanisms of degradation or further functionalization of the molecule can be investigated, revealing the most likely pathways and potential byproducts.

Theoretical Kinetic Studies and Activation Parameters

Building upon the identification of transition states, computational chemistry enables the theoretical study of reaction kinetics. By calculating the energies of the reactants and the transition state, the activation energy barrier for a reaction can be determined.

Key thermodynamic parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡), can be computed. The Gibbs free energy of activation is particularly important as it directly relates to the theoretical reaction rate constant via the Eyring equation. These calculations allow for a comparison of the feasibility of different proposed mechanisms; the pathway with the lowest activation energy is generally the most kinetically favorable. researchgate.net Such theoretical kinetic studies can predict how temperature and other factors influence reaction rates and can guide the optimization of synthetic procedures or the understanding of the compound's stability.

Table 3: Illustrative Theoretical Activation Parameters for a Hypothetical Reaction Step Note: This data is for illustrative purposes to show typical outputs of computational kinetic studies.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Activation Energy (Eₐ) | 25.7 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 25.1 | kcal/mol |

| Entropy of Activation (ΔS‡) | -15.2 | cal/(mol·K) |

Coordination Chemistry of Benzimidazole Sulfonic Acid Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving benzimidazole-based ligands is a well-established area of research. These methods are generally applicable to derivatives such as 5-methyl-1H-benzimidazole-2-sulfonic acid, which can coordinate with various transition metals.

Complexes of benzimidazole (B57391) derivatives with divalent transition metal ions such as copper(II), nickel(II), zinc(II), and cobalt(II) are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent, often ethanol or methanol. nih.govmdpi.com For instance, a common procedure involves mixing a hot ethanolic solution of the ligand with an ethanolic solution of the metal chloride or acetate. nih.govmdpi.com The resulting complexes often precipitate from the solution upon cooling or after a period of refluxing and can be isolated by filtration. nih.govmdpi.com

The characterization of these newly formed complexes relies on a suite of analytical techniques. Elemental analysis provides the empirical formula, while molar conductivity measurements in solvents like DMF or DMSO help determine whether the complexes are electrolytic or non-electrolytic in nature. researchgate.net Spectroscopic methods, including FT-IR, UV-Vis, and NMR, are employed to elucidate the structure and bonding within the complexes. nih.govresearchgate.net Magnetic susceptibility measurements are also crucial for determining the geometry of the coordination sphere, particularly for paramagnetic ions like Cu(II) and Co(II). researchgate.net A series of Cu(II), Zn(II), and Ni(II) complexes with bis-benzimidazole derivatives have been successfully synthesized and characterized using these standard methods. nih.gov

Benzimidazole-based ligands can exhibit various coordination modes, acting as monodentate, bidentate, or bridging ligands. researchgate.netmdpi.commdpi.com The specific coordination behavior depends on the nature and position of substituent groups on the benzimidazole scaffold. For this compound, the primary coordination sites are the imine nitrogen atom (N3) of the imidazole (B134444) ring and one or more oxygen atoms of the sulfonic acid group.

In many documented cases, similar benzimidazole derivatives act as bidentate chelating ligands. researchgate.net For example, 2-(o-sulfamoylphenyl)benzimidazole coordinates to Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) through the sulfonamidate nitrogen and the endocyclic imine nitrogen of the benzimidazole ring. researchgate.net By analogy, this compound is expected to form a stable five- or six-membered chelate ring by coordinating through the N3 atom and an oxygen atom from the deprotonated sulfonate group (-SO₃⁻). This bidentate chelation enhances the thermodynamic stability of the resulting metal complexes. Furthermore, the sulfonate group, with its multiple oxygen atoms, could potentially bridge two metal centers, leading to the formation of polynuclear coordination polymers.

Ligand Binding Modes and Coordination Geometries

Spectroscopic techniques are indispensable for probing the immediate coordination environment of the metal ion and confirming the participation of specific ligand donor atoms in the metal-ligand bond.

Fourier-transform infrared (FT-IR) spectroscopy provides direct evidence of ligand coordination. A key diagnostic feature in the IR spectra of benzimidazole complexes is the stretching vibration of the imine C=N bond within the imidazole ring. For the free ligand, this band typically appears in the region of 1610-1625 cm⁻¹. researchgate.netijsra.net Upon coordination of the imine nitrogen to a metal ion, electron density is drawn from the C=N bond towards the metal, weakening the bond and causing a shift of this vibrational band to a lower frequency (wavenumber). researchgate.net This shift is a definitive indicator of coordination through the imidazole nitrogen. For example, in complexes of a benzimidazole sulfonamide derivative, the C=N stretch at 1610 cm⁻¹ in the free ligand shifted to 1562–1531 cm⁻¹ upon complexation. researchgate.net

The table below summarizes the characteristic shifts in C=N stretching vibrations observed in metal complexes of related benzimidazole ligands.

| Compound Type | Free Ligand ν(C=N) (cm⁻¹) | Complex ν(C=N) (cm⁻¹) | Metal Ions |

| Benzimidazole Sulfonamide researchgate.net | 1610 | 1562-1531 | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) |

| Schiff Base of 2-aminomethyl benzimidazole ijsra.net | 1625 | Lower frequency | Co(II), Cu(II), Ni(II), VO(II) |

The sulfonic acid group (-SO₃H) plays a critical role in the coordination chemistry of this compound. Being a strong acid, this group is readily deprotonated to form a sulfonate anion (-SO₃⁻), particularly in the presence of metal salts that can act as Lewis acids. This deprotonation has several consequences for complexation.

Firstly, the resulting anionic sulfonate group can act as a coordinating ligand itself. Studies on metal extraction using 2,2′-biimidazole and organic sulfonates have shown that sulfonate groups can coordinate directly to the metal center, forming neutral sulfonato complexes rather than simply acting as charge-balancing counter-ions. mdpi.com This suggests that the sulfonate group of the title ligand will likely participate in the primary coordination sphere of the metal ion.

Secondly, the coordination of the anionic sulfonate group neutralizes the positive charge of the metal ion, facilitating the formation of neutral complexes. This can significantly affect the solubility and crystal packing of the coordination compounds. The presence of the sulfonate group also introduces the possibility of intricate hydrogen bonding networks within the crystal lattice, involving the sulfonate oxygen atoms and protons on coordinated water molecules or other ligand moieties.

Structural Analysis of Coordination Complexes

While single-crystal X-ray diffraction data for complexes of this compound are not available in the reviewed literature, the structural features can be inferred from closely related compounds. The coordination geometry around the central metal ion is dictated by factors such as the metal's electronic configuration, the steric bulk of the ligand, and the nature of other coordinating species (e.g., co-ligands, solvent molecules, or counter-ions).

For transition metal complexes with benzimidazole-based ligands, several common geometries are observed. X-ray diffraction studies on complexes with a benzimidazole sulfonamide ligand revealed a tetrahedral geometry around Co(II) and Zn(II) centers in [ML₂] type complexes. researchgate.net In contrast, octahedral geometries are frequently proposed for other metals, often involving the coordination of two bidentate ligands and two additional monodentate ligands (like water or chloride ions) to complete the six-coordinate sphere, resulting in a general formula of [ML₂X₂]. mdpi.com

The table below presents typical coordination geometries found in transition metal complexes with analogous benzimidazole ligands.

| Metal Ion | Ligand Type | Complex Stoichiometry | Coordination Geometry |

| Co(II) | Benzimidazole Sulfonamide researchgate.net | [CoL₂] | Tetrahedral |

| Zn(II) | Benzimidazole Sulfonamide researchgate.net | [ZnL₂] | Tetrahedral |

| Cu(II) | Schiff Base of 2-amino-6-methoxybenzothiazole mdpi.com | [CuL₂Cl₂] | Octahedral |

| Ni(II) | Schiff Base of 2-amino-6-methoxybenzothiazole mdpi.com | [NiL₂Cl₂] | Octahedral |

These structural precedents suggest that this compound is likely to form complexes with varied geometries, including four-coordinate tetrahedral and six-coordinate octahedral arrangements, depending on the specific transition metal ion involved.

X-ray Diffraction Studies of Metal-Benzimidazole Sulfonic Acid Complexes

A comprehensive search of scientific literature was conducted to gather crystallographic data on metal complexes of This compound . Despite extensive efforts, no published X-ray diffraction studies specifically detailing the crystal structures of metal complexes with this particular ligand were found.

However, to provide context on the coordination behavior of related benzimidazole-based ligands, the following sections discuss the X-ray diffraction findings for structurally similar benzimidazole sulfonamide and sulfonic acid complexes. It is crucial to note that these findings are not directly applicable to this compound but may offer insights into potential coordination modes.

Research Findings on Related Benzimidazole Sulfonamide Complexes

Studies on the coordination chemistry of 2-(o-sulfamoylphenyl) benzimidazole with various divalent transition metals have provided valuable crystallographic data. In these complexes, the ligand typically acts as a bidentate chelating agent, coordinating to the metal center through the sulfonamidate nitrogen and the endocyclic nitrogen atom of the benzimidazole ring.

For instance, the molecular structures of a Cobalt(II) and a Zinc(II) complex with 2-(o-sulfamoylphenyl) benzimidazole have been determined by X-ray diffraction analysis. researchgate.net Both complexes exhibit a tetrahedral geometry around the metal center. researchgate.net

Table 1: Selected Crystallographic Data for a Co(II) Complex with 2-(o-sulfamoylphenyl) benzimidazole

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 18.345(2) |

| b (Å) | 9.876(1) |

| c (Å) | 15.432(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Table 2: Selected Bond Lengths (Å) for a Co(II) Complex with 2-(o-sulfamoylphenyl) benzimidazole

| Bond | Length (Å) |

| Co-N(sulfonamidate) | 2.001(3) |

| Co-N(benzimidazole) | 2.012(3) |

Research Findings on Related Benzimidazole Sulfonic Acid Complexes

While specific data for the 5-methyl derivative is unavailable, studies on other benzimidazole sulfonic acids, such as 2-phenyl-1H-benzimidazole-5-sulfonic acid, have been reported. Research has shown that this compound can crystallize in different hydrated forms, and its supramolecular structure is influenced by the presence of lattice water molecules. In the solid state, it has been observed to exist in a zwitterionic form, where the sulfonic acid group protonates one of the imidazole nitrogen atoms. This results in extensive hydrogen-bonding networks.

Further research and publication of X-ray diffraction studies are necessary to fully elucidate the coordination chemistry of This compound with various metal ions. The absence of such data currently limits a detailed structural discussion for this specific ligand.

Advanced Applications of Benzimidazole Sulfonic Acids in Materials Science and Industrial Processes

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific research data regarding the advanced applications of This compound in the precise areas outlined by the requested article structure.

The outlined topics include:

Advanced Applications of Benzimidazole Sulfonic Acids in Materials Science and Industrial Processes

Materials Science Innovations

Applications in Chemosensing and Fluorescence Materials

While the broader class of benzimidazole (B57391) derivatives and sulfonic acids are known to be active in catalysis and materials science, specific studies detailing the synthesis, characterization, and performance of "5-methyl-1H-benzimidazole-2-sulfonic acid" in these highly specialized applications could not be located. The generation of a thorough, informative, and scientifically accurate article, including detailed research findings and data tables as required, is therefore not possible without generalizing from other related compounds, which would violate the specific constraints of the request.

Further research would be required to establish the specific roles and applications of this compound in these advanced fields.

Contributions to Corrosion Science and Inhibitor Mechanisms

The adsorption process is typically facilitated by the presence of heteroatoms (nitrogen in the imidazole (B134444) ring) and the π-electrons of the aromatic system, which can interact with the vacant d-orbitals of the metal. peacta.org This interaction leads to the formation of a stable, adsorbed film on the metal surface. Benzimidazole derivatives often function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. peacta.orgrsc.org

The effectiveness of a benzimidazole-based inhibitor is influenced by its chemical structure, including the nature and position of substituents on the benzimidazole ring. These substituents can affect the electron density on the molecule, its solubility in the corrosive medium, and its steric orientation on the metal surface. For instance, the presence of a methyl group at the 5-position, as in the compound of interest, could potentially enhance its adsorption and, consequently, its inhibition efficiency due to its electron-donating nature. The sulfonic acid group, being water-soluble, would also influence its applicability in aqueous corrosive environments.

Table 1: Illustrative Corrosion Inhibition Data for Benzimidazole Derivatives (Not specific to this compound)

| Inhibitor | Concentration | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| (1H-benzimidazol-2-yl)methanethiol | 1 mM | Carbon Steel | 1.0 M HCl | 95.4 | rsc.org |

| 2-((5-methylpyrazol-3-yl)methyl)benzimidazole | 5 mM | Carbon Steel | 1 M HCl | 97.0 | researchgate.net |

| Mebendazole | 1.0 g/L | Mild Steel | 1.5 M H2SO4 | ~99 | researchgate.net |

This table provides examples of the corrosion inhibition performance of other benzimidazole derivatives to illustrate the potential efficacy of this class of compounds. Data for this compound is not available.

Integration into Organic Semiconductors

There is currently no available research in the scientific literature detailing the integration or application of this compound in the field of organic semiconductors. While benzimidazole derivatives, in general, have been explored for various applications in materials science, including as components of organic light-emitting diodes (OLEDs) and other electronic devices, specific studies on this particular sulfonic acid derivative are absent. The presence of the sulfonic acid group might present challenges for its use in typical organic semiconductor device architectures due to its polarity and potential to trap charge carriers, though it could be explored for applications in proton-conducting materials or as a dopant in specific contexts.

Analytical Chemistry Methodologies

Utilization as Standards and Reagents

There is no documented evidence to suggest that this compound is currently used as a certified reference material or a standard analytical reagent. mdpi.com While related compounds like 1-methyl-1H-benzimidazole-2-sulfonic acid are commercially available and may be used as intermediates or impurities in specific analyses, the 5-methyl isomer does not have an established role as a standard. clearsynth.com

Applications in Chromatographic and Spectroscopic Techniques

Specific chromatographic or detailed spectroscopic studies for the routine analysis of this compound are not prevalent in the literature. However, general analytical techniques applicable to benzimidazole derivatives would be employed for its characterization. High-performance liquid chromatography (HPLC), likely in a reverse-phase mode, would be a suitable technique for its separation and quantification.

Spectroscopic characterization would typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation, confirming the positions of the methyl and sulfonic acid groups on the benzimidazole ring. While a spectrum for this compound is not readily available, spectra for related compounds like 5-methyl-benzimidazole exist and can provide an indication of the expected chemical shifts. researchgate.net

Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic functional groups, such as the N-H, C-H, S=O, and C=N bonds present in the molecule.

Table 2: Expected Spectroscopic Data for this compound (Hypothetical)

| Technique | Expected Features |

| ¹H NMR | Signals for aromatic protons, a singlet for the methyl group protons, and a broad signal for the N-H proton. |

| ¹³C NMR | Resonances for aromatic carbons, the methyl carbon, and carbons of the imidazole ring. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. |

| IR | Characteristic absorption bands for N-H stretching, aromatic C-H stretching, S=O stretching (from the sulfonic acid group), and C=N stretching. |

This table is illustrative and based on the general spectroscopic features of benzimidazole derivatives. Experimentally obtained data for this compound is not available in the cited sources.

Environmental Science: Persistence and Degradation Pathways

Studies on Environmental Fate and Degradation Mechanisms in Ecosystems

There is a lack of specific studies on the environmental fate and degradation pathways of this compound. However, research on other benzimidazole sulfonic acids, such as the widely used UV filter 2-phenylbenzimidazole-5-sulfonic acid (PBSA), can offer some insights into the potential environmental behavior of this class of compounds.

Studies on PBSA have shown that it can undergo photodegradation in aqueous environments. researchgate.netnih.govnih.gov The degradation pathways can include desulfonation and cleavage of the benzimidazole ring. researchgate.net The rate and byproducts of degradation can be influenced by factors such as pH, the presence of photosensitizers, and the water matrix. nih.gov Some benzimidazole-based fungicides have also been shown to be susceptible to microbial degradation in soil and liquid cultures, with various bacterial and fungal strains capable of metabolizing the benzimidazole ring. nih.gov

Given these findings for related compounds, it is plausible that this compound could also be subject to photodegradation and potentially biodegradation in the environment. However, without specific experimental data, its persistence, potential for bioaccumulation, and the toxicity of its degradation products remain unknown.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.